molecular formula C10H17N3S B12991563 N-((1-Isopropyl-1H-pyrazol-3-yl)methyl)thietan-3-amine

N-((1-Isopropyl-1H-pyrazol-3-yl)methyl)thietan-3-amine

Cat. No.: B12991563
M. Wt: 211.33 g/mol
InChI Key: CVURHBAFHVNUPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-Isopropyl-1H-pyrazol-3-yl)methyl)thietan-3-amine is a compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a thietane ring, a four-membered ring containing a sulfur atom

Properties

Molecular Formula

C10H17N3S

Molecular Weight

211.33 g/mol

IUPAC Name

N-[(1-propan-2-ylpyrazol-3-yl)methyl]thietan-3-amine

InChI

InChI=1S/C10H17N3S/c1-8(2)13-4-3-9(12-13)5-11-10-6-14-7-10/h3-4,8,10-11H,5-7H2,1-2H3

InChI Key

CVURHBAFHVNUPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=N1)CNC2CSC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Isopropyl-1H-pyrazol-3-yl)methyl)thietan-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base.

    Formation of the Thietane Ring: The thietane ring can be synthesized through the cyclization of a suitable dithiol with a dihalide.

    Coupling of the Pyrazole and Thietane Rings: The final step involves coupling the pyrazole and thietane rings through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a thietane derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((1-Isopropyl-1H-pyrazol-3-yl)methyl)thietan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can undergo reduction to form dihydropyrazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrazoles.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

N-((1-Isopropyl-1H-pyrazol-3-yl)methyl)thietan-3-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors in the central nervous system.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Research: It can serve as a probe to study the function of specific proteins or enzymes in biological systems.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-((1-Isopropyl-1H-pyrazol-3-yl)methyl)thietan-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The pyrazole ring can interact with aromatic residues in the active site of enzymes, while the thietane ring can form covalent bonds with nucleophilic residues.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine
  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine
  • N-Methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine

Uniqueness

N-((1-Isopropyl-1H-pyrazol-3-yl)methyl)thietan-3-amine is unique due to the presence of both a pyrazole and a thietane ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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